molecular formula C4H6N2S B2819325 4-(Trideuteriomethyl)-1,3-thiazol-2-amine CAS No. 1185306-90-4

4-(Trideuteriomethyl)-1,3-thiazol-2-amine

Cat. No.: B2819325
CAS No.: 1185306-90-4
M. Wt: 117.18
InChI Key: OUQMXTJYCAJLGO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a deuterated derivative of the thiazole amine scaffold, where the methyl group at the 4-position is fully substituted with deuterium (CD₃). This isotopic modification is strategically employed to enhance metabolic stability via the kinetic isotope effect (KIE), which slows enzymatic degradation by strengthening C-D bonds compared to C-H bonds . Thiazol-2-amine derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer activities, with substituent variations critically influencing pharmacological profiles .

Properties

IUPAC Name

4-(trideuteriomethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMXTJYCAJLGO-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185306-90-4
Record name 4-(trideuteriomethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine typically involves the introduction of deuterium atoms into the thiazole ring. One common method involves the use of perdeuteriated starting materials. For instance, perdeuteriated 3-methyl-2,4-pentanedione can be converted through an 8-step synthesis process involving intermediates such as tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions often require careful control to maintain the fidelity of isotope substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthesis routes that ensure high yield and purity. Techniques such as flow chemistry could be employed to facilitate the large-scale production of this compound, ensuring consistent isotopic labeling and minimizing contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Trideuteriomethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

4-(Trideuteriomethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving isotopic effects and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Utilized in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trideuteriomethyl group can influence the compound’s reactivity and stability, potentially altering its interaction with enzymes and receptors. This isotopic effect can be leveraged to study the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Thiazol-2-amine Derivatives
Compound Name Substituents Biological Activity Key Properties/Effects Reference
MortaparibMild 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl) Mortalin/PARP1 co-inhibition Dual-target inhibitor; enhances anticancer efficacy
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) thiazol-2-amine 4-(4-chlorophenyl), N-propargyl groups Anti-inflammatory Chlorine enhances electronegativity; propargyl groups improve lipophilicity
TH-644 4-(3-fluoro-4-methoxyphenyl), N-(4-phenoxyphenyl) RANKL/LPS pathway inhibition Fluorine acts as a bioisostere; hydrobromide salt improves solubility
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine 3,4-dichlorobenzyl, methyl Antimicrobial (inferred) Dichlorobenzyl enhances hydrophobic interactions; molecular weight 273.175
4-(Trideuteriomethyl)-1,3-thiazol-2-amine CD₃ (trideuteriomethyl) Theoretical metabolic stability Deuterium substitution reduces CYP450-mediated metabolism; potential for prolonged half-life N/A
Key Observations:
  • Bulk and Lipophilicity : Adamantyl (compound 48 in ) and dichlorobenzyl () groups enhance membrane permeability but may limit solubility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Smaller substituents (e.g., CD₃) may improve aqueous solubility compared to bulky groups like adamantyl .
  • Metabolic Stability : Deuterium substitution is anticipated to reduce first-pass metabolism, increasing bioavailability .
  • Absorption: The CD₃ group’s minimal steric impact suggests similar intestinal absorption to non-deuterated methyl analogs.

Biological Activity

4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological applications. The presence of deuterium in the methyl group can influence the compound's pharmacokinetics and metabolic stability, potentially enhancing its therapeutic profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on neurotransmitter systems and enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the key areas of research involves the compound's capacity to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating Alzheimer's disease.

  • Study Findings :
    • A study indicated that thiazole derivatives exhibit significant AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM .
    • Molecular docking studies have suggested that this compound may bind effectively to the active site of AChE, stabilizing interactions that prevent enzyme activity.

2. Monoamine Transporter Inhibition

Research has also identified thiazole derivatives as potent inhibitors of monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.

  • Key Results :
    • Substituted thiazoles have been shown to inhibit dopamine reuptake with K(i) values around 24 nM, suggesting that similar compounds could have comparable effects on serotonin and norepinephrine transporters .
    • This activity indicates potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Studies

Several case studies have explored the therapeutic implications of thiazole derivatives:

Case Study 1: Alzheimer's Disease

In a controlled study involving a series of thiazole compounds, researchers demonstrated that certain derivatives significantly improved cognitive function in animal models by inhibiting AChE. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Depression Models

Another investigation assessed the effects of thiazole compounds on depression-like behavior in rodents. The results showed that treatment with these compounds led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

Data Tables

Compound Activity IC50/Ki Value Target
This compoundAChE Inhibition< 2.7 µMAcetylcholinesterase
Substituted ThiazolesDopamine Reuptake Inhibition24 nMDopamine Transporter
Other Thiazole DerivativesAntidepressant ActivityVariesSerotonin/Norepinephrine Transporters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.